4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one
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Overview
Description
4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with an acetyl group, a hydroxy group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one typically involves multiple steps. One common method starts with the activation of 2-(thiophen-2-yl)acetic acid by converting it into 2-(thiophen-2-yl)acetyl chloride using thionyl chloride . This intermediate is then reacted with a suitable piperazine derivative under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the acetyl group can produce an alcohol.
Scientific Research Applications
4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The exact mechanism of action for 4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Acetylthiophene: An organosulfur compound with similar thiophene structure.
Thiophene derivatives: Various thiophene-based compounds with diverse biological activities.
Fentanyl analogues: Compounds with structural similarities in the piperazine ring.
Uniqueness
4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
89508-16-7 |
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Molecular Formula |
C12H16N2O3S |
Molecular Weight |
268.33 g/mol |
IUPAC Name |
4-acetyl-6-hydroxy-1-(2-thiophen-2-ylethyl)piperazin-2-one |
InChI |
InChI=1S/C12H16N2O3S/c1-9(15)13-7-11(16)14(12(17)8-13)5-4-10-3-2-6-18-10/h2-3,6,11,16H,4-5,7-8H2,1H3 |
InChI Key |
CPMVAIUBFBKILO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(N(C(=O)C1)CCC2=CC=CS2)O |
Origin of Product |
United States |
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